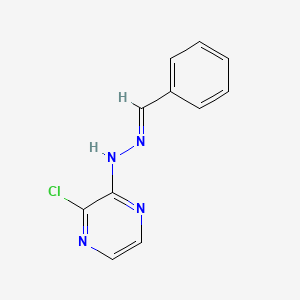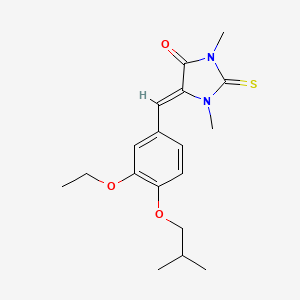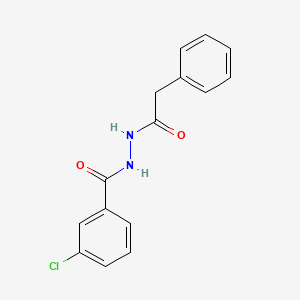
N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities. EMD-386088 has been shown to exhibit potent and selective agonist activity towards the dopamine D1 receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用机制
N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide acts as an agonist at the dopamine D1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the D1 receptor leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway. This results in the modulation of various physiological and behavioral processes, including cognitive function, memory, and motor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective agonist activity towards the dopamine D1 receptor, leading to the activation of intracellular signaling pathways. The compound has been shown to improve cognitive function and memory in animal models, suggesting that it may have therapeutic potential for the treatment of cognitive disorders. This compound has also been shown to modulate motor activity, suggesting that it may have potential applications in the treatment of movement disorders.
实验室实验的优点和局限性
N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. The compound is highly selective for the dopamine D1 receptor, which allows for specific targeting of this receptor in experimental models. This compound has also been shown to have high potency, making it suitable for use in low-dose experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in experimental models.
未来方向
There are several potential future directions for research on N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide. One area of interest is the potential therapeutic applications of the compound in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to investigate the efficacy of this compound in these disorders and to identify optimal dosing regimens. Another potential future direction is the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity for the dopamine D1 receptor. These analogs may have increased efficacy and reduced side effects compared to the parent compound. Overall, this compound is a promising compound with potential applications in the treatment of neurological and psychiatric disorders.
合成方法
The synthesis of N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide involves a multi-step process, starting with the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate to form 3-methyl-2-cyano-3-phenylpropenoic acid ethyl ester. This intermediate is then reacted with 2-aminobenzonitrile to form the target compound, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for large-scale production.
科学研究应用
N-ethyl-2-(3-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. The compound has been shown to exhibit potent and selective agonist activity towards the dopamine D1 receptor, which is involved in the regulation of various physiological and behavioral processes. This compound has been shown to improve cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
N-ethyl-2-(3-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-3-20-19(22)16-12-18(14-8-6-7-13(2)11-14)21-17-10-5-4-9-15(16)17/h4-12H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHDDXJKZJFUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)


![2-[2-(1-naphthyloxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5878793.png)

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)